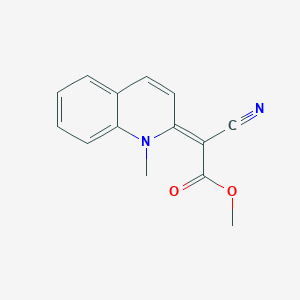
1-(morpholinomethyl)-1H-indole-2,3-dione 3-(N-phenylhydrazone)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(morpholinomethyl)-1H-indole-2,3-dione 3-(N-phenylhydrazone)” is a complex organic compound that contains several functional groups. It has an indole core, which is a common structure in many natural products and pharmaceuticals. Attached to this core is a morpholine ring, a common motif in medicinal chemistry due to its polarity and ability to form hydrogen bonds. The compound also contains a hydrazone functional group, which is often used in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole ring system, the morpholine ring, and the hydrazone functional group. These groups would be expected to have distinct signals in spectroscopic analyses such as NMR .Chemical Reactions Analysis
Hydrazones are known to participate in a variety of chemical reactions. They can act as ligands in metal-catalyzed cross-coupling reactions . They can also undergo tautomerization, a process where protons shift positions within the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the morpholine ring could enhance solubility in polar solvents, while the hydrazone could participate in hydrogen bonding .Wissenschaftliche Forschungsanwendungen
1-(morpholinomethyl)-1H-indole-2,3-dione 3-(N-phenylhydrazone) has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. It has been found to possess a variety of biochemical and physiological effects, making it a promising candidate for further research and development.
Wirkmechanismus
- N’-phenylhydrazides have been investigated for their antifungal activity. In a study by Zhu et al., fifty-two N’-phenylhydrazides were synthesized and evaluated for their antifungal properties against Candida albicans strains .
Target of Action
Pharmacokinetics (ADME)
Result of Action
Vorteile Und Einschränkungen Für Laborexperimente
1-(morpholinomethyl)-1H-indole-2,3-dione 3-(N-phenylhydrazone) has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is stable in air and light. It is also non-toxic and has low reactivity. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water, and it is not very stable in the presence of strong acids or bases.
Zukünftige Richtungen
There are several potential future directions for the research and development of 1-(morpholinomethyl)-1H-indole-2,3-dione 3-(N-phenylhydrazone). For example, further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. In addition, further studies could be conducted to explore its potential therapeutic applications, such as its use as an antidepressant or anxiolytic. Other potential future directions include the development of novel synthetic methods for the synthesis of 1-(morpholinomethyl)-1H-indole-2,3-dione 3-(N-phenylhydrazone), as well as the development of novel derivatives of 1-(morpholinomethyl)-1H-indole-2,3-dione 3-(N-phenylhydrazone). Finally, further studies could be conducted to explore the potential toxicological effects of 1-(morpholinomethyl)-1H-indole-2,3-dione 3-(N-phenylhydrazone).
Synthesemethoden
1-(morpholinomethyl)-1H-indole-2,3-dione 3-(N-phenylhydrazone) is synthesized from 1-(morpholinomethyl)-1H-indole-2,3-dione (MMID) and N-phenylhydrazine. The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid, at a temperature of 80°C. The reaction yields a white crystalline product with a melting point of 158-159°C.
Eigenschaften
IUPAC Name |
1-(morpholin-4-ylmethyl)-3-phenyldiazenylindol-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c24-19-18(21-20-15-6-2-1-3-7-15)16-8-4-5-9-17(16)23(19)14-22-10-12-25-13-11-22/h1-9,24H,10-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKECNMJVYIHWEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CN2C3=CC=CC=C3C(=C2O)N=NC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[{[2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropyl]carbonyl}(2-furylmethyl)amino]-N-(4-methylphenyl)cyclohexanecarboxamide](/img/structure/B397005.png)

![1-Methyl-4-{2-[2-(2-methylphenoxy)ethoxy]ethyl}piperazine](/img/structure/B397010.png)
![N-allyl-N-[2-(4-isopropylphenoxy)ethyl]amine](/img/structure/B397015.png)
![N-allyl-N-[2-(2,5-dichlorophenoxy)ethyl]amine](/img/structure/B397018.png)
![N-allyl-N-[2-(2-bromo-4-chlorophenoxy)ethyl]amine](/img/structure/B397020.png)

![N-allyl-N-[3-(2-isopropyl-5-methylphenoxy)propyl]amine](/img/structure/B397022.png)
![N-allyl-N-[3-(4-tert-butylphenoxy)propyl]amine](/img/structure/B397026.png)
![N-allyl-N-[3-(2,3,5-trimethylphenoxy)propyl]amine](/img/structure/B397027.png)
![N-allyl-N-[3-(2,4-dichloro-6-methylphenoxy)propyl]amine](/img/structure/B397028.png)
![N-allyl-N-[3-(2-bromo-4-methylphenoxy)propyl]amine](/img/structure/B397029.png)
![N-allyl-N-[3-(2-tert-butylphenoxy)propyl]amine](/img/structure/B397032.png)